![molecular formula C5H7ClF3N3 B15304061 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is a compound that features a trifluoromethyl group attached to an imidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride typically involves the reaction of a trifluoromethyl-substituted imidazole with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity
Mecanismo De Acción
The mechanism of action of 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
- 1-[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
- 1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride is unique due to its specific imidazole ring structure and the position of the trifluoromethyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H7ClF3N3 |
|---|---|
Peso molecular |
201.58 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)imidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H6F3N3.ClH/c6-5(7,8)11-2-1-10-4(11)3-9;/h1-2H,3,9H2;1H |
Clave InChI |
MYDOIKINMPXFJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=N1)CN)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
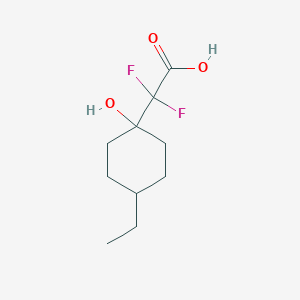

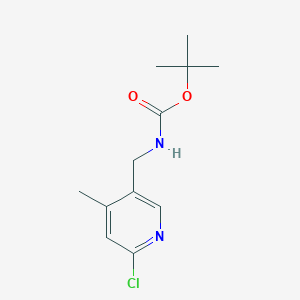
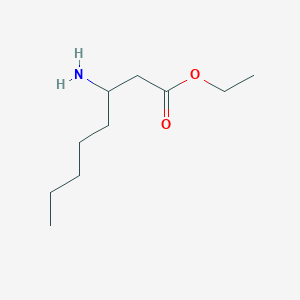
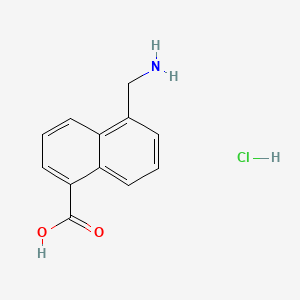
![5-[(2-Amino-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15304053.png)
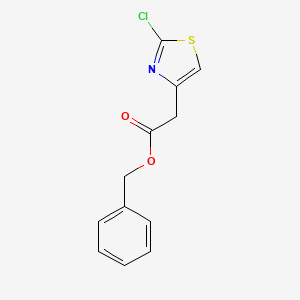

![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
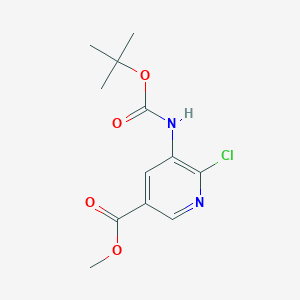
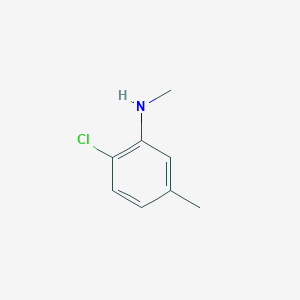

![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
